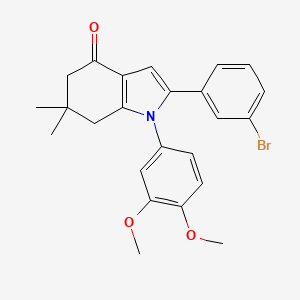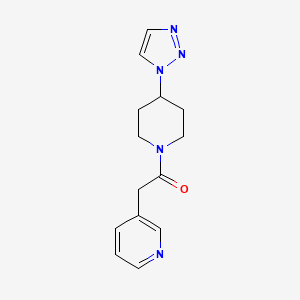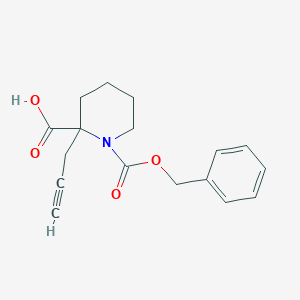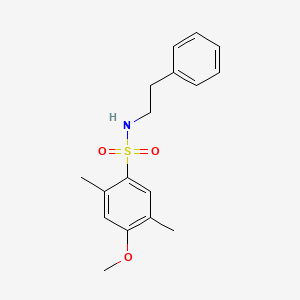
2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, and in one study, it was paired with a Matteson–CH 2 –homologation to allow for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation and Matteson–CH 2 –homologation . These reactions were used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .科学的研究の応用
Environmental Implications and Degradation
Brominated Phenol Compounds in the Environment : Studies have focused on understanding the environmental concentrations, toxicology, and degradation pathways of brominated phenol compounds like 2,4,6-Tribromophenol. These substances are widely produced and can serve as intermediates in the synthesis of brominated flame retardants or as degradation products of these substances. They have been identified in various environmental matrices, indicating their ubiquitous presence and the importance of monitoring their environmental fate and impacts (Koch & Sures, 2018).
Analytical Methods and Environmental Monitoring
Detection and Analysis of Brominated Compounds : The development of analytical methods for the detection and quantification of brominated flame retardants, including Polybrominated Diphenyl Ethers (PBDEs) and their methoxylated derivatives, is crucial for environmental monitoring. Reviews and studies have been conducted to summarize existing analytical techniques and to report environmental levels of these compounds, emphasizing the need for robust analytical methods to assess their distribution and impacts accurately (Hites, 2008).
Biological and Pharmacological Research
Bioactive Properties of Phenolic Compounds : Research into phenolic compounds, which may share some structural similarities with the compound , explores their bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These studies suggest potential pharmaceutical and therapeutic applications, underscoring the importance of understanding the biological activities of brominated and phenolic compounds for medical and dental applications (Ramos et al., 2020).
Potential Applications in Organic Synthesis
Synthesis and Applications of Brominated Intermediates : Brominated compounds are valuable intermediates in organic synthesis, leading to the development of various pharmaceuticals, agrochemicals, and organic materials. Reviews on the practical synthesis of brominated biphenyls highlight the importance of these compounds in manufacturing processes and the ongoing need for efficient, scalable synthetic methods (Qiu et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO3/c1-24(2)13-20-18(21(27)14-24)12-19(15-6-5-7-16(25)10-15)26(20)17-8-9-22(28-3)23(11-17)29-4/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCUSSVWNGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)


![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)